

3-Fluorophenethylamine (3-F-PEA): A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: 3-Fluorophenethylamine

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Abstract

3-Fluorophenethylamine (3-F-PEA) is a halogenated derivative of phenethylamine, a trace amine with significant roles in neuromodulation. The introduction of a fluorine atom at the meta position of the phenyl ring alters the electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive overview of the synthesis and characterization of 3-F-PEA, intended to serve as a technical resource for professionals in chemical research and drug development. It details common synthetic routes, provides established experimental protocols, summarizes key analytical data, and explores its potential biological interactions.

Introduction

Phenethylamine and its derivatives are a class of compounds extensively studied for their stimulant and psychoactive properties. They are endogenous to the human brain and act as neuromodulators, primarily through interaction with trace amine-associated receptors (TAARs). The fluorination of organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modify receptor binding affinity.

3-Fluorophenethylamine (3-F-PEA) is a synthetic derivative that has garnered interest as a research chemical and as a building block for more complex pharmacologically active molecules.^[1] This guide outlines the principal methods for its synthesis and the analytical techniques used for its characterization.

Synthesis of 3-Fluorophenethylamine

The synthesis of 3-F-PEA can be achieved through several routes. The most common and practical methods involve the reduction of a nitrile or a nitro compound, or via reductive amination of a corresponding aldehyde.

Synthetic Route 1: Reduction of 3-Fluorophenylacetonitrile

A prevalent method for synthesizing 3-F-PEA is the reduction of 3-fluorophenylacetonitrile.[\[2\]](#) This precursor is commercially available and can be reduced using various reagents.

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

- Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄). The suspension is stirred and cooled in an ice bath.
- Substrate Addition: A solution of 3-fluorophenylacetonitrile in anhydrous THF is added dropwise from the dropping funnel to the LiAlH₄ suspension, maintaining a low temperature. [\[3\]](#)[\[4\]](#)
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction.
- Quenching: The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.
- Work-up and Purification: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-F-PEA is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Synthetic Route 2: Reductive Amination of 3-Fluorobenzaldehyde

Reductive amination offers a direct approach to synthesizing amines from carbonyl compounds.^{[5][6]} For 3-F-PEA, this can be a two-step, one-pot reaction starting from 3-fluorobenzaldehyde and a nitrogen source, typically nitromethane, followed by reduction.

Experimental Protocol: Reductive Amination via a Nitrostyrene Intermediate

- Condensation (Henry Reaction): 3-Fluorobenzaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate or an alkylamine) in a suitable solvent like acetic acid or methanol. This reaction forms 1-fluoro-3-(2-nitrovinyl)benzene.
- Reduction: The intermediate nitrostyrene is then reduced without isolation. A strong reducing agent, such as lithium aluminum hydride (LiAlH_4) in anhydrous THF or diethyl ether, is typically used. The nitrostyrene solution is added dropwise to a cooled suspension of the reducing agent under an inert atmosphere.
- Reaction and Work-up: The reaction is stirred for several hours, often with gentle heating, to complete the reduction of both the nitro group and the double bond. The work-up procedure is similar to the one described for the nitrile reduction, involving careful quenching, filtration of inorganic salts, and solvent removal.
- Purification: The final product, 3-F-PEA, is purified by vacuum distillation.

Table 1: Summary of Synthetic Precursors

Precursor Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
3-Fluorophenylacetonitrile	501-00-8	$\text{C}_8\text{H}_6\text{FN}$	135.14
3-Fluorobenzaldehyde	456-48-4	$\text{C}_7\text{H}_5\text{FO}$	124.11
Nitromethane	75-52-5	CH_3NO_2	61.04

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Characterization and Physicochemical Properties

Proper characterization is essential to confirm the identity and purity of the synthesized 3-F-PEA. This involves determining its physical properties and analyzing its structure using spectroscopic methods.

Physicochemical Data

3-F-PEA is typically a colorless to pale yellow liquid at room temperature with a characteristic amine odor.^[1] Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of 3-F-PEA

Property	Value	Reference(s)
CAS Number	404-70-6	
Molecular Formula	C ₈ H ₁₀ FN	
Molecular Weight	139.17 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	87 °C at 15 mmHg	
Density	1.066 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.509	

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule.

Experimental Protocols: General Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as

chloroform-d (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- **Mass Spectrometry (MS):** Mass spectra are typically obtained using Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
- **Infrared (IR) Spectroscopy:** IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (NaCl or KBr).

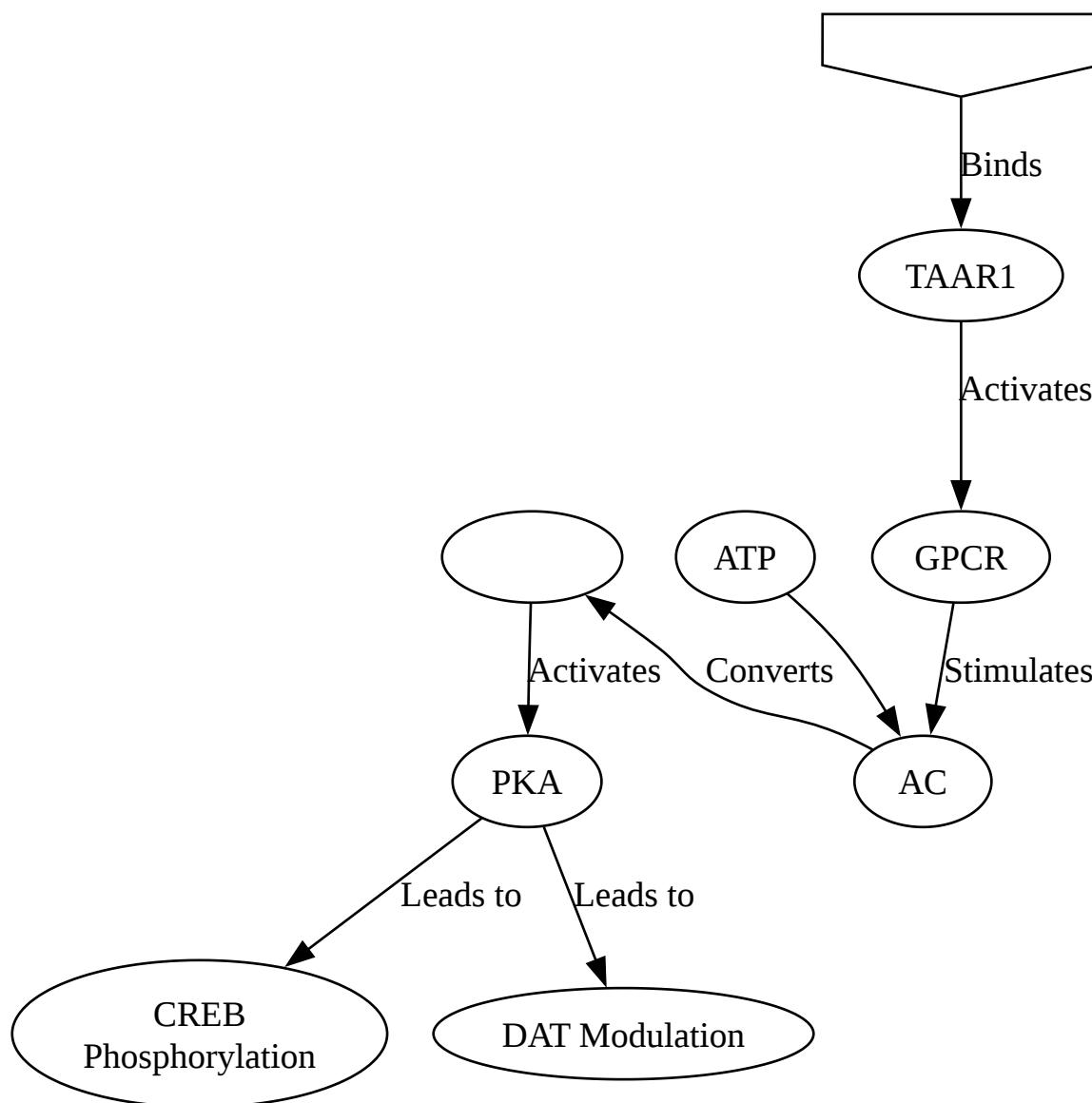
Table 3: Summary of Spectroscopic Data for 3-F-PEA

Technique	Key Features and Expected Signals
^1H NMR	Signals corresponding to the aromatic protons (approx. 6.8-7.3 ppm), with splitting patterns influenced by the fluorine substituent. Two triplet signals for the ethylamine chain protons (approx. 2.7-3.0 ppm). A broad singlet for the amine ($-\text{NH}_2$) protons (variable, approx. 1.5-2.5 ppm).
^{13}C NMR	Signals for the aromatic carbons, with the carbon directly bonded to fluorine showing a large C-F coupling constant. Signals for the two aliphatic carbons of the ethylamine side chain.
Mass Spec. (EI)	Molecular ion peak (M^+) at $\text{m/z} = 139$. Characteristic fragmentation pattern including a base peak corresponding to the loss of the aminoethyl group.
IR Spectroscopy	N-H stretching vibrations (approx. 3300-3400 cm^{-1}). C-H stretching for aromatic and aliphatic groups (approx. 2850-3100 cm^{-1}). C=C aromatic ring stretching (approx. 1450-1600 cm^{-1}). C-F stretching (approx. 1100-1250 cm^{-1}).

Biological Context and Potential Signaling Pathways

As a derivative of phenethylamine, 3-F-PEA is expected to interact with the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR).^{[7][8]} Phenethylamine itself is an endogenous agonist for TAAR1.^[9] Activation of TAAR1 in monoamine neurons can modulate the activity of dopamine, norepinephrine, and serotonin systems.^{[7][10]}

The primary mechanism involves TAAR1 activation leading to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP), a key second messenger.^[11] This can influence downstream signaling cascades, such as the protein kinase A (PKA) pathway. In dopaminergic neurons, TAAR1 activation can reduce the firing rate and affect the function of the dopamine transporter (DAT), potentially leading to an increase in extracellular dopamine levels.^{[7][12]} Furthermore, some studies on phenethylamine suggest a role in modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity.^{[1][13][14]}

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Conclusion

This technical guide provides a foundational overview of the synthesis and characterization of **3-fluorophenethylamine**. The detailed protocols for common synthetic routes, including nitrile reduction and reductive amination, offer practical guidance for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data serve as a crucial reference for analytical confirmation. While the precise pharmacological profile of 3-F-PEA requires further dedicated investigation, its structural similarity to endogenous trace amines strongly suggests interaction with TAAR1 and modulation of monoaminergic systems. This document serves as a

valuable resource for researchers initiating studies on 3-F-PEA or utilizing it as an intermediate in the development of novel central nervous system agents.

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